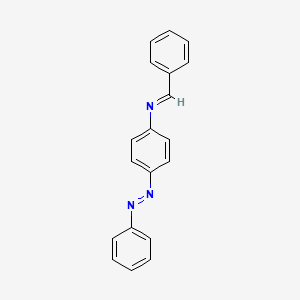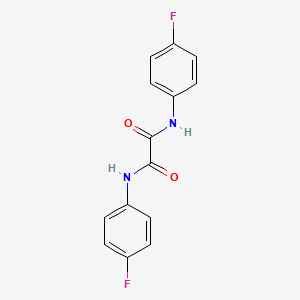
1,2-Cyclohexanediacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanediacetonitrile is an organic compound with the molecular formula C10H14N2. It is characterized by the presence of two nitrile groups attached to a cyclohexane ring.
Métodos De Preparación
The synthesis of 1,2-Cyclohexanediacetonitrile typically involves the reaction of cyclohexane with acetonitrile in the presence of a catalyst. One common method is the catalytic hydrogenation of cyclohexane-1,2-dione with acetonitrile. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,2-Cyclohexanediacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups, such as halides or hydroxyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Cyclohexanediacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies explore its potential as a building block for biologically active molecules.
Medicine: It may serve as a precursor for the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanediacetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydrogen atoms. The pathways involved in these reactions are typically catalyzed by specific enzymes or chemical catalysts .
Comparación Con Compuestos Similares
1,2-Cyclohexanediacetonitrile can be compared with other similar compounds, such as:
1,4-Cyclohexanediacetonitrile: Similar structure but with nitrile groups at different positions.
Cyclohexane-1,2-dione: Precursor in the synthesis of this compound.
Cyclohexane-1,2-dicarboxylic acid: Oxidized derivative of this compound.
The uniqueness of this compound lies in its specific arrangement of nitrile groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
97920-04-2 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-[2-(cyanomethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2 |
Clave InChI |
FGLZWKOCMIRVFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)


![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

